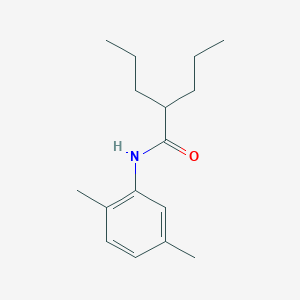

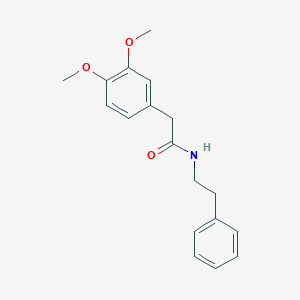

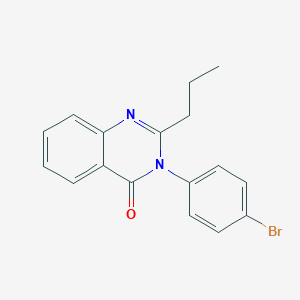

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide

Vue d'ensemble

Description

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.

Mécanisme D'action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide involves its binding to the 5-HT2A receptor and the subsequent activation of intracellular signaling pathways. This leads to the modulation of neurotransmitter release and the alteration of neuronal activity in various brain regions. The exact mechanisms by which the drug produces its hallucinogenic effects are not fully understood, but it is believed to involve changes in sensory processing, perception, and self-awareness.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide are largely mediated by its interaction with the 5-HT2A receptor. The drug produces a range of effects that include visual and auditory hallucinations, altered perception of time and space, changes in mood and affect, and altered sense of self. These effects are similar to those produced by other psychedelic drugs, but the potency of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide is much higher, and the duration of its effects can last up to 12 hours.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is its high potency, which allows for the study of its effects at very low doses. This can be useful in understanding the mechanisms by which the drug produces its effects and in developing new treatments for psychiatric disorders. However, the high potency of the drug also poses a risk of overdose and toxicity, which can limit its use in animal studies and clinical trials.

Orientations Futures

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide. One area of interest is the development of new treatments for psychiatric disorders that involve the modulation of the 5-HT2A receptor. Another area of interest is the study of the long-term effects of the drug on brain function and behavior, as well as its potential for addiction and abuse. Additionally, research on the synthesis and pharmacology of related compounds may lead to the discovery of new drugs with therapeutic potential.

Applications De Recherche Scientifique

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has gained attention in the scientific community due to its potent hallucinogenic effects and its potential therapeutic applications. Research has shown that the compound has a high affinity for the 5-HT2A receptor, which is also the target of many other psychedelic drugs like LSD and psilocybin. This receptor is involved in the regulation of mood, perception, and cognition, and its activation by 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide produces profound changes in these processes.

Propriétés

Numéro CAS |

3972-81-4 |

|---|---|

Nom du produit |

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide |

Formule moléculaire |

C18H21NO3 |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C18H21NO3/c1-21-16-9-8-15(12-17(16)22-2)13-18(20)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |

Clé InChI |

OMRSESZLILVLQM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |

SMILES canonique |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |

Autres numéros CAS |

3972-81-4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)

![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)

![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)